molecular formula C16H17ClN2OS B606924 Dacemazine hydrochloride CAS No. 25384-29-6

Dacemazine hydrochloride

Cat. No. B606924
CAS RN: 25384-29-6
M. Wt: 320.84
InChI Key: AZYRYQJAXSKKEK-UHFFFAOYSA-N
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Description

Dacemazine (INN, also known as Ahistan and Histantine) is a phenothiazine derivative which acts as an histamine antagonist at the H1 subtype. A combination of dacemazine and di-tert-butylnaphthalenesulfonate has been studied as an antispasmodic and antitussive under the trade name Codopectyl.It was also assessed as a possible anticancer drug.

Scientific Research Applications

Transdermal Drug Delivery

Dacemazine hydrochloride has been investigated for its potential in transdermal drug delivery systems. A study by Luppi et al. (2010) focused on developing hydroxypropylmethylcellulose films for the prolonged delivery of chlorpromazine hydrochloride, an antipsychotic drug similar to Dacemazine. This approach aimed to enhance the transdermal permeation of the drug, indicating the relevance of Dacemazine in similar applications (Luppi et al., 2010).

Neurological Research

Research has explored the impact of chlorpromazine hydrochloride, a compound related to Dacemazine, on dopamine and noradrenaline receptors in the brain. Andén et al. (1970) studied its effects on these neurotransmitters in rats, contributing to a better understanding of neuroleptic drugs' mechanisms, which could be applicable to Dacemazine hydrochloride research (Andén et al., 1970).

Cancer Research

The effect of chlorpromazine hydrochloride on carcinogen-metabolizing enzymes was investigated by Mostafa and Weisburger (1980). They explored how this drug affects enzymes involved in the metabolism of various carcinogens, providing insights that could be relevant for Dacemazine hydrochloride in cancer research (Mostafa & Weisburger, 1980).

Drug Reaction Studies

A localized skin reaction to the intravenous administration of dacarbazine, closely related to Dacemazine, was reported by Koehn and Balizet (1982). This study contributes to understanding potential adverse reactions and is important for the safe application of Dacemazine hydrochloride in medical treatments (Koehn & Balizet, 1982).

Psychopharmacology

Chlorpromazine hydrochloride has been extensively studied in psychopharmacology, with research focusing on its neuroleptic, antimuscarinic, and antiadrenergic activities. Cohen et al. (1979) analyzed the potency of chlorpromazine and its metabolites, which can provide a framework for studying Dacemazine hydrochloride's similar properties (Cohen et al., 1979).

Physicochemical Studies

Azum et al. (2018) conducted a physicochemical study on the synergistic effect of chlorpromazine hydrochloride with a pluronic triblock copolymer. This research is essential for understanding how Dacemazine hydrochloride can interact with other substances at the molecular level (Azum et al., 2018).

Neuroscience

Studies on chlorpromazine, related to Dacemazine, provide insights into the drug's impact on brain proteins and neurotransmitter metabolism. La et al. (2006) focused on the effects of antipsychotic agents on hippocampal proteins in rats, which is relevant for understanding Dacemazine hydrochloride's potential impact on the nervous system (La et al., 2006).

properties

CAS RN

25384-29-6

Product Name

Dacemazine hydrochloride

Molecular Formula

C16H17ClN2OS

Molecular Weight

320.84

IUPAC Name

10-(N,N-Dimethylglycyl)phenothiazine hydrochloride

InChI

InChI=1S/C16H16N2OS.ClH/c1-17(2)11-16(19)18-12-7-3-5-9-14(12)20-15-10-6-4-8-13(15)18;/h3-10H,11H2,1-2H3;1H

InChI Key

AZYRYQJAXSKKEK-UHFFFAOYSA-N

SMILES

O=C(N1C2=C(C=CC=C2)SC3=CC=CC=C13)CN(C)C.[H]Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Dacemazine hydrochloride;  Dacemazine HCl;  Ahistan HCl;  UNII-DK78VKA001;  Histantine HCl; 

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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